Boc-allo-Ile-OH Boc-allo-Ile-OH
Brand Name: Vulcanchem
CAS No.: 35264-07-4
VCID: VC21545042
InChI: InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
SMILES: CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Boc-allo-Ile-OH

CAS No.: 35264-07-4

Cat. No.: VC21545042

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Boc-allo-Ile-OH - 35264-07-4

Specification

CAS No. 35264-07-4
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Standard InChI Key QJCNLJWUIOIMMF-SFYZADRCSA-N
Isomeric SMILES CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Boc-allo-Ile-OH (CAS: 35264-07-4) possesses the molecular formula C₁₁H₂₁NO₄ with a molecular weight of 231.29 g/mol . The compound's structure includes:

  • A tert-butoxycarbonyl (Boc) protecting group at the amino terminus

  • An allo-isoleucine core with (2S,3R) stereochemistry

  • A free carboxylic acid group

  • A side chain featuring a β-methyl group (3R configuration) and an ethyl group

The structural representation can be expressed in various notations:

  • SMILES: CCC@@HC@@HC(=O)O

  • InChI: InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

  • HELM: PEPTIDE1{[CCC@@HC@@HNC(=O)OC(C)(C)C]}$$$$

Physical and Chemical Properties

Boc-allo-Ile-OH exhibits specific physical and chemical characteristics that are important for its applications in chemical synthesis and pharmaceutical development. These properties are summarized in the following table:

PropertyValueMethod
Melting point60-64 °CExperimental
Boiling point356.0±25.0 °CPredicted
Density1.061±0.06 g/cm³Predicted
pKa4.03±0.22Predicted
AppearanceSolid-
SolubilitySoluble in DMSO, methanolExperimental
Recommended storageSealed in dry conditions, room temperature-
BRN2212874-

Table 1: Physical and chemical properties of Boc-allo-Ile-OH

Synthesis and Preparation

The synthesis of Boc-allo-Ile-OH typically begins with allo-isoleucine, which is then protected with a tert-butoxycarbonyl (Boc) group. This protection step is crucial for peptide synthesis applications as it prevents unwanted reactions at the amino group during subsequent coupling steps .

A typical synthetic approach involves:

  • Starting with L-allo-isoleucine (or D-allo-isoleucine for the D-form)

  • Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic environment

  • Purification to obtain the protected amino acid

For the synthesis of related compounds like Boc-N-Me-D-Allo-Ile-OH, more complex procedures may be required:

  • Protection of D-Alloisoleucine with a Boc group

  • N-methylation using sodium hydride and an appropriate methylating reagent

  • Purification to obtain the N-methylated protected amino acid

The compound is also available commercially from various chemical suppliers, typically with high purity standards (≥99.0% by TLC or HPLC analysis) .

Applications and Uses

Peptide Synthesis

Boc-allo-Ile-OH serves as a key building block in peptide synthesis, particularly in the creation of complex peptides with specific stereochemical requirements. Its roles include:

  • Providing the allo-isoleucine residue in peptide sequences

  • Contributing to the development of therapeutic proteins and biologics

  • Enabling the creation of peptides with unique conformational properties

The Boc protecting group is compatible with solid-phase peptide synthesis strategies and can be selectively removed under acidic conditions, allowing for controlled sequential addition of amino acids in peptide assembly .

Pharmaceutical Research

In pharmaceutical research, Boc-allo-Ile-OH has demonstrated significant utility:

  • It is used to prepare substituted isoindolines as inhibitors of DPP8/9 enzymes, which are potential targets for various therapeutic applications

  • It contributes to the synthesis of antifungal compounds, particularly the cyclic depsipeptide aureobasidin A, which shows promising antifungal activity

  • It serves as a component in antimalarial peptide research, as detailed in recent studies on synthetic strategies for antimalarial compounds

Research has identified the importance of the specific stereochemistry provided by allo-isoleucine in certain bioactive peptides, making Boc-allo-Ile-OH an important tool in structure-activity relationship studies .

Other Applications

Beyond peptide synthesis and pharmaceutical research, Boc-allo-Ile-OH finds applications in:

  • Biotechnology, particularly in the production of recombinant proteins with enhanced stability and bioactivity

  • Analytical chemistry, aiding in the development of methods for detecting and quantifying amino acids and peptides

  • Food industry research, where it may contribute to flavor enhancement studies and food additive development

  • Investigation of metabolic pathways involving branched-chain amino acids

Research Findings and Current Studies

Recent research utilizing Boc-allo-Ile-OH has focused on several key areas:

Macrocyclization Strategies

Studies have employed Boc-allo-Ile-OH in various macrocyclization approaches for producing bioactive cyclic peptides. These strategies include Suzuki coupling and intramolecular alkylation reactions, which are valuable for creating conformationally constrained peptides with enhanced stability and biological activity . Research has demonstrated that:

  • The stereochemistry of allo-isoleucine contributes significantly to the conformational properties of macrocyclic peptides

  • Specific macrocyclization techniques can be optimized using protected allo-isoleucine derivatives

  • The resulting cyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts

Antimalarial Peptide Development

Boc-allo-Ile-OH has been employed in the synthesis of peptides with antimalarial activity. Recent literature reviews have summarized the isolation, synthesis methods, and structure-activity relationships of antimalarial peptides, highlighting the importance of specific amino acid residues, including allo-isoleucine, in their efficacy .

Peptidomimetic Drug Design

The unique stereochemistry of allo-isoleucine contributes to peptidomimetic drug design, where researchers aim to create molecules that mimic the structural and functional characteristics of natural peptides while exhibiting improved pharmacokinetic properties. Boc-allo-Ile-OH enables the incorporation of allo-isoleucine residues that can induce specific conformational changes beneficial for target binding and biological activity .

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